molecular formula C7H5N3O3S B1217242 4-(5-nitrofuran-2-yl)-1,3-thiazol-2-amine CAS No. 38514-71-5

4-(5-nitrofuran-2-yl)-1,3-thiazol-2-amine

Cat. No.: B1217242
CAS No.: 38514-71-5
M. Wt: 211.2 g/mol
InChI Key: ZAVLMIGIVYJYMU-UHFFFAOYSA-N
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Description

4-(5-nitrofuran-2-yl)-1,3-thiazol-2-amine is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure It is known for its biological activities, particularly its antimicrobial and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(5-nitrofuran-2-yl)-1,3-thiazol-2-amine can be synthesized through the reaction of 4-bromo-1-(5-nitro-2-furyl)but-1-en-3-one with thiourea. The reaction typically takes place in chloroform, and the product is obtained by comparison of UV spectra . Another method involves the direct reaction of corresponding α, β-unsaturated ketones with bromine and an excess of thiourea in chloroform .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-(5-nitrofuran-2-yl)-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted thiazoles and their derivatives, which have different biological and chemical properties .

Scientific Research Applications

4-(5-nitrofuran-2-yl)-1,3-thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-nitrofuran-2-yl)-1,3-thiazol-2-amine involves its interaction with cellular macromolecules. The compound undergoes metabolic activation, leading to the formation of reactive intermediates that bind to proteins and nucleic acids. This binding can result in the inhibition of essential cellular processes, leading to cell death . The molecular targets include enzymes involved in DNA replication and repair, as well as proteins critical for cell survival .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(2-furyl)thiazole
  • 2-Amino-5-(5-nitro-2-furyl)-1,3,4-thiadiazole
  • 2-Amino-4-(5-nitro-2-furyl)vinylthiazole

Uniqueness

4-(5-nitrofuran-2-yl)-1,3-thiazol-2-amine is unique due to its specific nitrofuryl group, which imparts distinct biological activities. Compared to similar compounds, it has shown higher efficacy in antimicrobial and anticancer studies .

Properties

IUPAC Name

4-(5-nitrofuran-2-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3S/c8-7-9-4(3-14-7)5-1-2-6(13-5)10(11)12/h1-3H,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVLMIGIVYJYMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4039237
Record name 2-Amino-4-(5-nitro-2-furyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4039237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38514-71-5
Record name 2-Amino-4-(5-nitro-2-furyl)thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38514-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ANFT
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038514715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-4-(5-nitro-2-furyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4039237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-THIAZOLAMINE, 4-(5-NITRO-2-FURANYL)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q45KV2AN7K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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